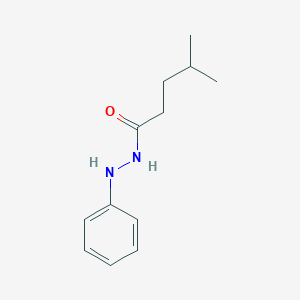
4-methyl-N'-phenyl-pentanehydrazide
Numéro de catalogue B8451249
Poids moléculaire: 206.28 g/mol
Clé InChI: YDYJHKKLEFIHST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06235787B1
Procedure details


A solution of 0.165 g of 2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide in 4 ml of dry dimethylformamide was cooled to 0° C. while stirring under nitrogen and 0.09 g of 1-hydroxybenzotriazole and 0.09 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride were added in succession. After stirring for 40 minutes at 0° C. the solution was treated with 0.18 g of 0-(tert-butyldimethylsilyl)hydroxylamine and the mixture was left to come to room temperature and then stirred overnight. The solvent was evaporated and the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution. The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine and then dried over anhydrous magnesium sulphate. The solvent was evaporated to give a pale pink gum which on crystallization from ether gave 0.05 g of 2(R)-[1(S)-(hydroxycarbamoyl)-4-phenylbutyl]-2′-methanesulphonyl)-4-methyl-2′phenylvalerohydrazide in the form of an off-white solid.
Name
2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
Quantity
0.165 g
Type
reactant
Reaction Step One



Quantity
0.09 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([C@H]([C@@H:14]([CH2:29][CH:30]([CH3:32])[CH3:31])[C:15]([NH:17][N:18](S(C)(=O)=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])CCCC1C=CC=CC=1)(O)=O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.CC([Si](ON)(C)C)(C)C>CN(C)C=O>[CH3:31][CH:30]([CH3:32])[CH2:29][CH2:14][C:15]([NH:17][NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:16] |f:2.3|
|
Inputs


Step One
|
Name
|
2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
|
|
Quantity
|
0.165 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[C@@H](CCCC1=CC=CC=C1)[C@H](C(=O)NN(C1=CC=CC=C1)S(=O)(=O)C)CC(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[Si](C)(C)ON
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 40 minutes at 0° C. the solution
|
|
Duration
|
40 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale pink gum which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on crystallization from ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC(=O)NNC1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
